H-Ser-OEt.HCl

Chiral purity Peptide synthesis Enantiomeric excess

H-Ser-OEt.HCl (L-Serine ethyl ester hydrochloride, CAS 26348-61-8) is an amino acid derivative in which the carboxyl group of L-serine is esterified with ethanol and stabilized as a hydrochloride salt (molecular formula: C5H12ClNO3; molecular weight: 169.61). The compound exists as a white to off-white crystalline powder with a melting point of 130–132°C and specific optical rotation [α]20/D of −4.4° to −5° (c=2, H2O), confirming its L-configuration.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
CAS No. 26348-61-8
Cat. No. B554953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-OEt.HCl
CAS26348-61-8
SynonymsL-Serineethylesterhydrochloride; 26348-61-8; (S)-Ethyl2-amino-3-hydroxypropanoatehydrochloride; H-Ser-OEt.HCl; L-SerineethylesterHCl; serineethylesterhydrochloride; EthylL-serinatehydrochloride; MFCD00012594; ST50824952; ethyl(2S)-2-amino-3-hydroxypropanoatehydrochloride; H-Ser-OEtHCl; PubChem19044; AC1MC4EF; KSC491O1N; SCHEMBL593290; 223123_ALDRICH; CTK3J1716; JZJQCLZQSHLSFB-WCCKRBBISA-N; MolPort-003-928-065; ACT07709; ANW-25975; FD3052; AKOS015894547; AKOS015924170; AM82215
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CO)N.Cl
InChIInChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1
InChIKeyJZJQCLZQSHLSFB-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-OEt.HCl (CAS 26348-61-8): Chemical Identity and Core Properties of L-Serine Ethyl Ester Hydrochloride


H-Ser-OEt.HCl (L-Serine ethyl ester hydrochloride, CAS 26348-61-8) is an amino acid derivative in which the carboxyl group of L-serine is esterified with ethanol and stabilized as a hydrochloride salt (molecular formula: C5H12ClNO3; molecular weight: 169.61) . The compound exists as a white to off-white crystalline powder with a melting point of 130–132°C and specific optical rotation [α]20/D of −4.4° to −5° (c=2, H2O), confirming its L-configuration . It is soluble in water and DMSO and exhibits hygroscopic properties, requiring storage under dry, inert gas at 0–8°C to maintain stability .

Why H-Ser-OEt.HCl Cannot Be Interchanged with Free L-Serine, D-Enantiomer, or Racemic DL-Serine Ethyl Ester


Procurement decisions for serine derivatives must account for stereochemical configuration, carboxyl protection status, and salt form, as these parameters dictate both synthetic utility and biological activity. Free L-serine lacks the ethyl ester protection required for carboxyl-selective peptide coupling, while the hydrochloride salt form of H-Ser-OEt.HCl provides enhanced solubility in organic reaction media compared to the free base . The D-enantiomer (D-Ser-OEt.HCl, CAS 104055-46-1) exhibits distinct NMDA receptor modulation activity that is completely absent in the L-form, as demonstrated in ataxic mouse models where only D-serine ethylester improved motor coordination [1]. The racemic DL-form (CAS 3940-27-0) introduces 50% undesired stereochemistry that compromises chiral integrity in asymmetric synthesis. The following quantitative evidence guide establishes precisely where H-Ser-OEt.HCl demonstrates verifiable differentiation that justifies its specific selection.

Quantitative Differentiation of H-Ser-OEt.HCl: Head-to-Head Comparisons with Analogs


Enantiomeric Purity: H-Ser-OEt.HCl vs. Racemic DL-Serine Ethyl Ester Hydrochloride

H-Ser-OEt.HCl is supplied with quantifiable chiral purity specifications that differentiate it from the racemic DL-form (CAS 3940-27-0). Commercial L-Ser-OEt.HCl achieves chiral purity of ≥99.5% , with the D-enantiomer impurity controlled to <0.6% as verified by silver titration and specific rotation measurement ([α]20/D = −4.4° ± 0.5°, c=2 in H2O) . In contrast, the DL-form contains equimolar D- and L-enantiomers, rendering it unsuitable for applications requiring stereochemical fidelity.

Chiral purity Peptide synthesis Enantiomeric excess

Synthetic Utility: Protected Carboxyl Group in H-Ser-OEt.HCl vs. Free L-Serine

H-Ser-OEt.HCl provides an ethyl ester-protected carboxyl group that enables selective amide bond formation at the amino terminus without requiring an additional carboxyl protection/deprotection step. In a validated peptide synthesis protocol, H-Ser-OEt.HCl was coupled with carboxylic acids using DCC (1.3 mmol) and triethylamine in THF at room temperature over 12 hours, yielding the desired amide products without racemization [1]. Free L-serine would require a separate esterification step under acidic conditions (typically HCl/EtOH, reflux) prior to use in analogous coupling reactions, adding 1–2 synthetic steps.

Peptide coupling Carboxyl protection Solution-phase synthesis

Biological Stereospecificity: L-Ser-OEt.HCl vs. D-Ser-OEt.HCl in NMDA Receptor Modulation

In an in vivo ataxia model using mutant mice, D-serine ethylester produced a dose-dependent improvement in motor coordination (falling index), whereas L-serine ethylester demonstrated no effect at the maximum doses tested [1]. This stereospecific activity confirms that L-Ser-OEt.HCl is not functionally interchangeable with D-Ser-OEt.HCl for NMDA receptor-targeted applications, but also establishes its utility as a stereochemically pure negative control or scaffold for orthogonal applications.

NMDA receptor Stereospecificity Neuropharmacology

Economic Differentiation: H-Ser-OEt.HCl Procurement Cost vs. D-Enantiomer

H-Ser-OEt.HCl is commercially available at substantially lower cost than its D-enantiomer counterpart. Current market pricing for L-Ser-OEt.HCl (99% purity) is approximately $12/5g, $20/25g, and $50/100g . In contrast, D-Serine ethyl ester hydrochloride (≥99% purity) is priced at a premium, with 5g quantities exceeding $100–$150 . This cost differential reflects the relative abundance of L-serine starting material and established synthetic routes for L-enantiomer production.

Cost efficiency Procurement Large-scale synthesis

Physical Stability and Handling: Hydrochloride Salt vs. Free Ethyl Ester Base

H-Ser-OEt.HCl as the hydrochloride salt exhibits defined stability parameters: when stored sealed at 4°C protected from moisture, the compound remains stable for extended periods; at -20°C storage, stock solutions are viable for up to 1 month [1]. The free base ethyl serinate (CAS 4117-31-1), by contrast, lacks the stabilizing hydrochloride counterion and is more susceptible to oxidation and nucleophilic degradation. The salt form's melting point (130–132°C) provides a reliable quality control metric that is not available for the less crystalline free base .

Stability Storage Hygroscopicity

Optimal Application Scenarios for H-Ser-OEt.HCl (CAS 26348-61-8) Based on Comparative Evidence


Chirally Pure Peptide Building Block in Solution-Phase and Solid-Phase Synthesis

H-Ser-OEt.HCl is optimally deployed as a carboxyl-protected L-serine building block in peptide synthesis where stereochemical fidelity is non-negotiable. With chiral purity ≥99.5% and D-enantiomer content <0.6% , it eliminates the 50% stereochemical impurity present in the DL-form . The pre-installed ethyl ester protection enables direct coupling via DCC or DIC-mediated amide bond formation in THF or DMF, bypassing the need for in-house esterification of free L-serine [3]. This scenario is particularly relevant for synthesizing bioactive peptides where a single stereochemical error abolishes target binding or biological function.

Large-Scale Peptide Synthesis Where Cost Efficiency Is Critical

For multi-gram to kilogram-scale peptide synthesis campaigns, H-Ser-OEt.HCl presents an 8–12× cost advantage over the D-enantiomer equivalent . When the application does not require D-serine-specific NMDA receptor modulation (which is stereospecifically limited to the D-enantiomer [3]), H-Ser-OEt.HCl is the economically rational procurement choice. The compound's commercial availability at $12/5g to $50/100g pricing tiers supports cost-effective scale-up without compromising chiral purity specifications.

Negative Control or Orthogonal Scaffold in NMDA Receptor Pharmacology Studies

The established stereospecificity of serine ethyl ester enantiomers at NMDA receptors—where D-Ser-OEt.HCl produces dose-dependent motor improvement in ataxic mice while L-Ser-OEt.HCl shows zero activity at maximum doses —positions H-Ser-OEt.HCl as an ideal stereochemical negative control. Researchers investigating glycine-site NMDA modulation can use H-Ser-OEt.HCl to confirm that observed effects are stereospecific rather than arising from non-specific amino acid ester interactions. Additionally, it serves as an orthogonal scaffold for developing serine-derived probes where NMDA activity must be stringently excluded.

Enzymatic Polymerization Substrate for Poly(serine ester) Synthesis

H-Ser-OEt.HCl functions as a monomer substrate in chemoenzymatic polymerization reactions catalyzed by proteases such as papain. In phosphate buffer (1 M, pH 8.0) at 40°C, H-Ser-OEt.HCl undergoes papain-catalyzed polymerization to yield poly(serine ester) without requiring side-chain hydroxyl protection . The hydrochloride salt form provides the aqueous solubility necessary for enzymatic reaction conditions, while the ethyl ester group serves as both the activated leaving group and the repeating ester linkage in the polymer backbone. This application leverages both the ester-protected carboxyl and the salt-enhanced aqueous compatibility.

Quote Request

Request a Quote for H-Ser-OEt.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.